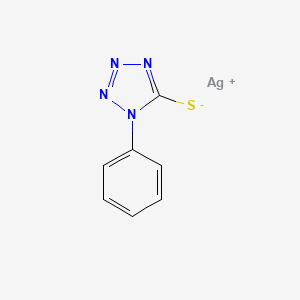
Silver 1-phenyltetrazole-5-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver 1-phenyltetrazole-5-thiolate is a chemical compound with the molecular formula C7H5AgN4S. It is known for its unique structure, which includes a silver ion coordinated to a 1-phenyltetrazole-5-thiolate ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silver 1-phenyltetrazole-5-thiolate typically involves the reaction of silver nitrate with 1-phenyltetrazole-5-thiol. The reaction is carried out in an aqueous or organic solvent under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AgNO3+C7H6N4S→C7H5AgN4S+HNO3
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Silver 1-phenyltetrazole-5-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The silver ion can be replaced by other metal ions in a ligand exchange reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal salts like copper sulfate or zinc chloride can be used for ligand exchange reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonates.
Reduction: 1-phenyltetrazole-5-thiol.
Substitution: Metal complexes with different metal ions.
Applications De Recherche Scientifique
Silver 1-phenyltetrazole-5-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Silver 1-phenyltetrazole-5-thiolate primarily involves the release of silver ions, which interact with various molecular targets. Silver ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The compound may also interact with DNA and other cellular components, leading to cell death .
Comparaison Avec Des Composés Similaires
1-phenyltetrazole-5-thiol: The parent compound without the silver ion.
Silver thiolate complexes: Other silver complexes with thiolate ligands.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness: Silver 1-phenyltetrazole-5-thiolate is unique due to the combination of the silver ion and the 1-phenyltetrazole-5-thiolate ligand. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
20389-38-2 |
|---|---|
Formule moléculaire |
C7H5AgN4S |
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
silver;1-phenyltetrazole-5-thiolate |
InChI |
InChI=1S/C7H6N4S.Ag/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1 |
Clé InChI |
HEQSQUXNDDZIPN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Ag+] |
Numéros CAS associés |
86-93-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


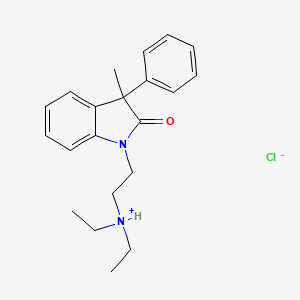

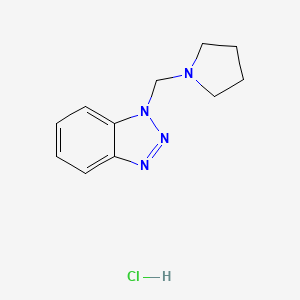
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
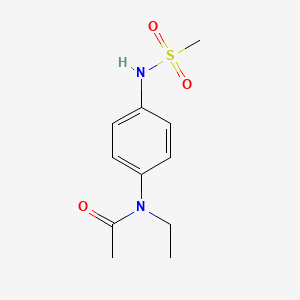
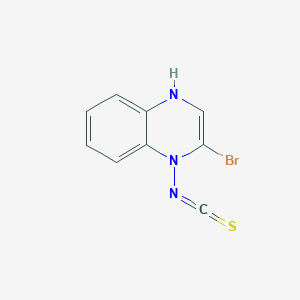
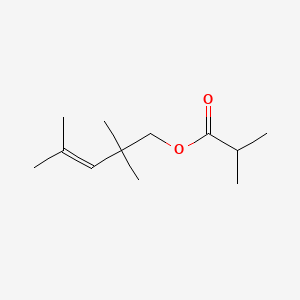
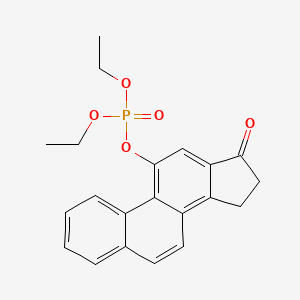
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
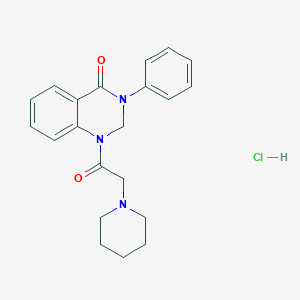
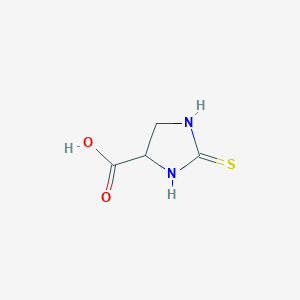
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
